molecular formula C16H14ClFN2O3S B2951334 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide CAS No. 941974-93-2

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide

Cat. No.: B2951334
CAS No.: 941974-93-2
M. Wt: 368.81
InChI Key: LLZXBQFKELGQRS-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide is a benzamide derivative characterized by a chloro substituent at position 2, a fluorine atom at position 6 on the benzamide ring, and a 1,1-dioxidoisothiazolidin-2-yl group attached to the phenyl ring at position 3 (Figure 1).

Properties

IUPAC Name

2-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-13-6-2-7-14(18)15(13)16(21)19-11-4-1-5-12(10-11)20-8-3-9-24(20,22)23/h1-2,4-7,10H,3,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZXBQFKELGQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide typically involves multiple steps, including the introduction of the chloro, fluorine, and dioxidoisothiazolidinyl groups onto the benzamide backbone. Common synthetic routes may include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Halogenation: Chlorination and fluorination reactions can be used to introduce the chloro and fluorine substituents.

    Cyclization: Formation of the dioxidoisothiazolidinyl ring through cyclization reactions.

    Amidation: Coupling of the substituted benzene derivative with an appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly involving the dioxidoisothiazolidinyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or halogenating agents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Chemical Biology: Use as a tool compound to study specific biochemical pathways or molecular targets.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro/Fluoro-Substituted Benzamide Cores

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)
  • Key Features: Shares a 2-chloro-6-fluorophenyl backbone but includes additional fluoro and isopropoxy groups, as well as a cyano-hydroxybutenamido side chain.
  • Its multiple substituents may confer distinct pharmacokinetic properties .
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Key Features : Contains a 2,6-difluorobenzamide core linked to a urea group.
  • Comparison : While structurally simpler, diflubenzuron’s urea moiety and difluoro substitution make it a potent insect growth regulator. The target compound’s isothiazolidin group may offer alternative binding mechanisms .
2-Chloro-6-methyl-N-phenylbenzamide
  • Key Features : Methyl substitution at position 6 instead of fluorine.
  • Comparison : Reduced electronegativity at position 6 (methyl vs. fluorine) likely diminishes electronic effects on the aromatic ring, impacting reactivity or target affinity .

Compounds with Heterocyclic Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
  • Key Features : Benzothiazole core with trifluoromethyl and chlorophenyl groups.
  • Trifluoromethyl groups enhance lipophilicity, which the target’s sulfone may counterbalance .
3-Chloro-N-phenyl-phthalimide
  • Key Features : Phthalimide scaffold with chloro and phenyl groups.
  • Comparison : Used as a polymer precursor, this compound lacks the fluorobenzamide and sulfone functionalities, limiting direct biological comparability .

Acetamide Derivatives with Chloro Substitutions

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
  • Key Features : Acetamide backbone with ethyl and methyl substituents.
  • Comparison : The acetamide structure is simpler, and its alkyl groups may prioritize hydrophobic interactions over the target’s polar sulfone group .

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Similarity Score Application/Use Reference
Target Compound 2-Cl, 6-F, isothiazolidin dioxide N/A Undocumented N/A
1a 2-Cl, 6-F, cyano-hydroxybutenamido N/A Undocumented
Diflubenzuron 2,6-diF, urea linker 0.42* Insect growth regulator
N-(6-Trifluoromethylbenzothiazole-2-yl)-acetamide Benzothiazole, 3-Cl, CF3 0.55* Pharmaceutical candidate
2-Chloro-6-methyl-N-phenylbenzamide 2-Cl, 6-CH3 0.67 Undocumented

*Estimated based on structural overlap.

Table 2: Impact of Substituents on Properties

Group/Substituent Effect on Properties
Chloro (Cl) Enhances lipophilicity; may stabilize aromatic rings via electron-withdrawing effects
Fluoro (F) Increases electronegativity and metabolic stability
Isothiazolidin dioxide Introduces polarity, hydrogen-bonding capacity, and potential sulfone oxidation
Trifluoromethyl (CF3) Boosts lipophilicity and resistance to enzymatic degradation

Key Research Findings

  • Electronic Effects : The 6-fluoro substitution in the target compound likely improves metabolic stability compared to methyl or hydrogen analogues .
  • Structural Complexity : Compounds with multiple substituents (e.g., 1a) exhibit diverse bioactivity profiles, suggesting the target’s efficacy depends on synergistic interactions between its functional groups .

Biological Activity

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro-substituted phenyl ring, a 6-fluorobenzamide structure, and a dioxidoisothiazolidin-2-yl moiety, which may enhance its reactivity and biological profile.

Chemical Structure

The chemical structure of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide can be represented as follows:

C16H15ClN2O3S\text{C}_{16}\text{H}_{15}\text{ClN}_2\text{O}_3\text{S}

Potential Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities including:

  • Antimicrobial : Many chloroacetamides demonstrate effectiveness against Gram-positive bacteria and fungi.
  • Anti-inflammatory : The presence of specific functional groups can contribute to anti-inflammatory properties.
  • Antitumor : Some derivatives have shown promise in inhibiting tumor growth.

Antimicrobial Activity

A study focused on N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogenated substituents exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological efficacy, confirming that the position of substituents significantly influenced antimicrobial potency .

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideChloro and nitro substitutions on phenylAntibacterial against Klebsiella pneumoniae
4-Methyl-N-(3-methoxyphenyl)acetamideMethyl and methoxy substitutionsAntimicrobial properties
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamideChloro and dioxidoisothiazolidine moietyPotentially effective against various pathogens

The proposed mechanism of action for compounds like 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide involves:

  • Inhibition of Cell Wall Synthesis : By interfering with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : Halogenated compounds often affect membrane permeability, leading to cell lysis.
  • Targeting Specific Enzymes : The dioxidoisothiazolidin moiety may interact with specific enzymes critical for microbial survival.

Study on Antimicrobial Efficacy

A recent investigation screened several newly synthesized N-substituted phenyl derivatives for their antimicrobial potential. The results indicated that those containing chloro and fluorine substitutions had enhanced lipophilicity, allowing for better penetration through bacterial membranes. This study emphasized the importance of structural modifications in developing effective antimicrobial agents .

QSAR Analysis Findings

The QSAR analysis performed on a series of chloroacetamides revealed that the presence of halogen atoms significantly improved biological activity. The study confirmed that derivatives with optimal lipophilicity and electronic properties were more effective against both Gram-positive and Gram-negative bacteria.

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